molecular formula C13H18N4O B11668575 2-(piperidin-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(piperidin-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11668575
M. Wt: 246.31 g/mol
InChI Key: PAAOHNILABEUBO-XNTDXEJSSA-N
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Description

2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a piperidine ring and a pyridine ring connected through an aceto-hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of piperidine with aceto-hydrazide derivatives under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)ethanone
  • 2-(Piperidin-1-yl)ethan-1-ol

Uniqueness

Compared to these similar compounds, 2-(PIPERIDIN-1-YL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique aceto-hydrazide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

2-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H18N4O/c18-13(11-17-7-2-1-3-8-17)16-15-10-12-5-4-6-14-9-12/h4-6,9-10H,1-3,7-8,11H2,(H,16,18)/b15-10+

InChI Key

PAAOHNILABEUBO-XNTDXEJSSA-N

Isomeric SMILES

C1CCN(CC1)CC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1CCN(CC1)CC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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